Cas no 2361667-32-3 (methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate)

methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2361667-32-3
- methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate
- Z1562153329
- EN300-7523064
-
- Inchi: 1S/C12H12ClNO3/c1-17-12(16)10-6-8-4-2-3-5-9(8)14(10)11(15)7-13/h2-5,10H,6-7H2,1H3
- InChI Key: LFPZSBIWDVZCOL-UHFFFAOYSA-N
- SMILES: ClCC(N1C2C=CC=CC=2CC1C(=O)OC)=O
Computed Properties
- Exact Mass: 253.0505709g/mol
- Monoisotopic Mass: 253.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.6Ų
methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7523064-0.05g |
methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate |
2361667-32-3 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate Related Literature
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate
Methyl 1-(2-Chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2361667-32-3): An Overview
Methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2361667-32-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a chloroacetyl group and a methyl ester moiety. These functional groups contribute to the compound's reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate can be represented as follows: C14H14ClNO3. The presence of the indole ring system, which is a common scaffold in many natural products and pharmaceuticals, provides a solid foundation for its potential therapeutic applications. The chloroacetyl group, on the other hand, introduces electrophilic reactivity, which can be exploited in various chemical reactions and biological processes.
In the context of pharmaceutical research, methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate has been studied for its potential as an intermediate in the synthesis of novel drugs. Recent studies have highlighted its role in the development of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its pharmaceutical applications, methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate has also been explored for its utility in chemical synthesis. Its reactivity profile makes it an attractive starting material for the preparation of complex organic molecules. Researchers at the University of California, Berkeley, have demonstrated the use of this compound in the synthesis of indole-based natural products through a series of multi-step reactions involving nucleophilic substitution and condensation processes.
The synthetic route to methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate typically involves the reaction of 1-methylindole with chloroacetyl chloride followed by esterification with methanol. This process yields a high-purity product that can be further modified through various chemical transformations. The versatility of this synthetic method allows for the preparation of a wide range of derivatives with tailored properties for specific applications.
In terms of safety and handling, it is important to note that while methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate is not classified as a hazardous substance under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from heat sources.
The environmental impact of methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate is another important consideration. While there is limited data available on its environmental fate and toxicity, it is advisable to follow best practices for waste disposal and minimize any potential release into the environment. This includes proper disposal methods such as incineration or neutralization before disposal.
In conclusion, methyl 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2361667-32-3) is a versatile compound with significant potential in both pharmaceutical and chemical research. Its unique structural features make it an attractive intermediate for the synthesis of bioactive molecules with diverse therapeutic applications. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further expanding its utility in various scientific fields.
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